molecular formula C15H15N3O2 B2554336 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime CAS No. 866157-17-7

1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime

Cat. No.: B2554336
CAS No.: 866157-17-7
M. Wt: 269.304
InChI Key: SNDIVMYPRAHUNP-PDGQHHTCSA-N
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Description

1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime is a chemical compound of significant interest in specialized organic synthesis and pharmaceutical research. This molecule features a pyrazinyloxy phenyl core structure, which is a key scaffold found in various biologically active substances. The incorporation of the O-allyloxime functional group enhances its utility as a versatile synthetic intermediate, particularly in the development of novel heterocyclic compounds . Researchers value this compound for its potential application in constructing complex molecular architectures relevant to drug discovery projects, possibly acting as a precursor for molecules with targeted therapeutic effects. The pyrazine ring is a common motif in compounds with diverse biological activities, and its presence often contributes to the binding affinity and pharmacokinetic properties of drug candidates . As a research chemical, it is instrumental in exploring new reaction pathways and synthesizing libraries of compounds for high-throughput screening. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes by trained professionals. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

(Z)-N-prop-2-enoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-3-10-19-18-12(2)13-4-6-14(7-5-13)20-15-11-16-8-9-17-15/h3-9,11H,1,10H2,2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDIVMYPRAHUNP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC=C)C1=CC=C(C=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC=C)/C1=CC=C(C=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime involves several steps. The synthetic route typically starts with the preparation of the pyrazinyloxy phenyl ethanone intermediate. This intermediate is then reacted with an allyloxime reagent under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include oxidized derivatives of the ethanone moiety.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the pyrazinyloxy phenyl ethanone.

    Substitution: The compound can undergo substitution reactions where the allyloxime group is replaced by other functional groups.

Scientific Research Applications

1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

Table 1: Structural and Electronic Comparison
Compound Name Key Substituents Molecular Weight Key Electronic Properties
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone O-allyloxime Pyrazinyloxy, O-allyloxime ~289 (estimated) Electron-withdrawing (pyrazinyl), nucleophilic (oxime)
1-[4-(Ferrocenyl ethynyl)phenyl]-1-ethanone Ferrocenyl ethynyl 342.2 Redox-active (ferrocene), conductive
4'-Piperazinoacetophenone (CAS 51639-48-6) Piperazinyl 204.3 Basic (piperazine), enhances solubility
1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone Benzyloxy, phenoxy-propoxy 376.5 Lipophilic (benzyl), steric bulk
1-[2-(4-Chlorophenyl)-4-methylthiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-methyloxime Thiazole, sulfonyl, methyloxime ~435 (estimated) Electrophilic (sulfonyl), steric hindrance

Key Observations :

  • Pyrazinyl vs.
  • O-Allyloxime vs. O-Methyloxime : The allyloxime group may improve solubility compared to methyloxime derivatives (e.g., ) due to increased hydrophilicity .
  • Piperazine vs. Pyrazinyloxy : Piperazine substituents (e.g., CAS 51639-48-6) introduce basicity, favoring protonation at physiological pH, whereas pyrazinyloxy groups are neutral and may enhance π-π stacking in sensor applications .
Table 2: Electrochemical Performance of Ethanone Derivatives
Compound Sensor Target Detection Limit Potential (mV) Reference
1-[4-(Ferrocenyl ethynyl)phenyl]-1-ethanone Tryptophan 0.1 µM +350 (vs. Ag/AgCl)
1-[4-(Ferrocenylethynyl)phenyl]-1-ethanone Sulfite 0.8 µM +480
Benzoylferrocene-modified CNT electrode Methionine 0.05 µM +220
Target Compound (Inferred) N/A N/A N/A

Key Findings :

Table 3: Pharmacological and Structural Insights
Compound Biological Target Notable Property Reference
(R)-1-[4-[2-(4-Methoxyphenyl)phenyl]piperazin-1-yl]-3-(2-pyrazinyloxy)-2-propanol 5-HT₇ Receptor PET radioligand (high affinity)
1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone Undisclosed Bioactive small molecule
Target Compound (Inferred) Potential CNS target Allyloxime may enhance blood-brain barrier penetration

Key Insights :

  • The pyrazinyloxy group in ’s compound demonstrates utility in central nervous system (CNS) targeting, suggesting the target compound could similarly interact with neurotransmitter receptors .
  • Allyloxime’s nucleophilic reactivity may facilitate prodrug formation or covalent binding to biological targets, a feature absent in methyloxime analogs .

Physicochemical Properties

  • Solubility : Piperazine and allyloxime substituents improve aqueous solubility compared to benzyloxy or thiazole derivatives (e.g., vs. 18) .
  • Stability : Pyrazinyloxy groups resist hydrolysis better than ester or amide-linked analogs, as seen in benzoylferrocene derivatives .

Biological Activity

1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H15N3O2
  • Molecular Weight : 269.2985 g/mol
  • CAS Number : Not explicitly available in the search results but can be identified through chemical databases.

The biological activity of this compound is thought to involve multiple pathways, including:

  • Interaction with Receptors : Preliminary studies suggest that the compound may interact with various neurotransmitter receptors, influencing both central and peripheral nervous system functions.
  • Antioxidant Activity : The presence of the pyrazine moiety may contribute to antioxidant properties, which can mitigate oxidative stress in cells.

Neuroprotective Effects

Research has highlighted the neuroprotective effects of compounds with similar structures. For example, a related compound demonstrated anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways . This suggests that this compound may also exhibit neuroprotective properties, potentially benefiting conditions such as anxiety and depression.

Study 1: Anxiolytic Activity

A study investigating a related pyrazole derivative showed significant anxiolytic-like effects in animal models. The compound was evaluated using various behavioral tests (elevated plus maze, light-dark box) that demonstrated increased time spent in open arms and light areas, indicative of reduced anxiety . These findings underscore the potential for similar effects with this compound.

Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of pyrazine derivatives found that these compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro . Given the structural characteristics of this compound, it is plausible that it may exhibit comparable antioxidant activities.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis; inhibition of tumor growth
NeuroprotectiveAnxiolytic-like effects; reduced anxiety behavior
AntioxidantFree radical scavenging; reduced oxidative stress

Q & A

Q. What are the recommended synthetic routes for preparing 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime?

  • Methodological Answer : The synthesis involves three key steps:
  • Step 1 : Formation of the pyrazinyloxy-phenyl ethanone core via nucleophilic aromatic substitution. React 4-hydroxyacetophenone with 2-chloropyrazine under basic conditions (e.g., K₂CO₃ in DMF) to install the pyrazinyloxy group .
  • Step 2 : Oxime formation by reacting the ethanone intermediate with hydroxylamine hydrochloride in ethanol/water under reflux .
  • Step 3 : Allylation of the oxime using allyl bromide and a base (e.g., NaH) in anhydrous THF .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates.

Q. How should researchers characterize this compound to confirm its structure?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • ¹H/¹³C NMR : Verify the pyrazinyloxy group (δ ~8.5–9.0 ppm for pyrazine protons) and allyloxime moiety (δ ~4.0–5.5 ppm for allyl protons) .
  • IR Spectroscopy : Confirm the C=N stretch of the oxime (~1600 cm⁻¹) and ketone C=O (if present in intermediates) .
  • Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for similar oxime derivatives .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol/water (7:3 v/v) or dichloromethane/hexane mixtures are effective for recrystallization. Slow evaporation at 4°C enhances crystal quality for X-ray studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., hindered rotation in the allyloxime group) or impurities. Solutions include:
  • Variable-temperature NMR : Identify rotational barriers by observing signal coalescence at elevated temperatures .
  • HPLC-MS : Detect trace impurities from incomplete allylation or oxime tautomerization .
  • DFT calculations : Model expected NMR chemical shifts and compare with experimental data .

Q. What catalytic strategies enable enantioselective synthesis of this compound’s chiral analogs?

  • Methodological Answer : Palladium-catalyzed asymmetric allylation is a promising approach:
  • Use Pd(PPh₃)₄ with chiral ligands (e.g., BINAP) to control allyloxime stereochemistry .
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or NMR with chiral shift reagents .

Q. How does the pyrazinyloxy group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The pyrazine ring enhances hydrogen-bonding interactions with biological targets (e.g., enzymes). To study this:
  • Perform SAR studies by synthesizing analogs with substituted pyrazines (e.g., 2-fluoro-pyrazine) and compare binding affinities .
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with receptor sites .

Q. What computational methods are suitable for predicting the stability of the O-allyloxime moiety under physiological conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis kinetics in aqueous environments (e.g., PBS buffer at pH 7.4) .
  • QM/MM Calculations : Evaluate transition states for oxime cleavage, focusing on nucleophilic attack by water or enzymes .

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